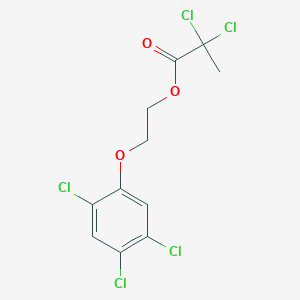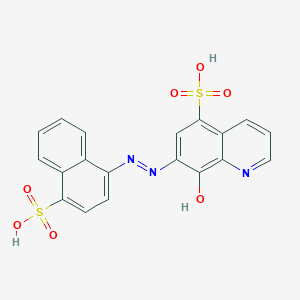
Pentanoylcholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanoylcholine is a synthetic derivative of acetylcholine, which is a neurotransmitter that plays a key role in the regulation of various physiological processes. Pentanoylcholine is an important research tool used in the study of the cholinergic system and its role in various diseases and disorders.
Mecanismo De Acción
Pentanoylcholine acts as a cholinergic agonist, which means it binds to and activates cholinergic receptors in the body. This leads to an increase in the release of acetylcholine, which in turn activates various physiological processes.
Biochemical and Physiological Effects
Pentanoylcholine has been shown to have various biochemical and physiological effects. It has been found to increase the release of acetylcholine, which can lead to an increase in muscle contraction, heart rate, and blood pressure. It has also been shown to stimulate the release of certain hormones such as insulin and growth hormone.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using pentanoylcholine in lab experiments is its specificity for cholinergic receptors. This allows researchers to study the effects of cholinergic agonists and antagonists on specific physiological processes. However, one limitation of using pentanoylcholine is its short half-life, which can make it difficult to study long-term effects.
Direcciones Futuras
There are several future directions for research involving pentanoylcholine. One area of interest is its potential use in the treatment of various diseases and disorders such as Alzheimer's disease and Parkinson's disease. Another area of interest is its use as a tool to study the effects of cholinergic agents on the immune system and inflammation. Additionally, further research is needed to understand the long-term effects of pentanoylcholine on various physiological processes.
Métodos De Síntesis
Pentanoylcholine can be synthesized through a reaction between pentanoyl chloride and choline. The reaction is typically carried out in the presence of a base such as sodium hydroxide or triethylamine. The resulting product is then purified through various techniques such as column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Pentanoylcholine is widely used in scientific research to study the cholinergic system and its role in various diseases and disorders. It is commonly used as a tool to investigate the effects of cholinergic agonists and antagonists on physiological processes such as muscle contraction, heart rate, and blood pressure.
Propiedades
Número CAS |
16597-24-3 |
|---|---|
Nombre del producto |
Pentanoylcholine |
Fórmula molecular |
C10H22NO2+ |
Peso molecular |
188.29 g/mol |
Nombre IUPAC |
trimethyl(2-pentanoyloxyethyl)azanium |
InChI |
InChI=1S/C10H22NO2/c1-5-6-7-10(12)13-9-8-11(2,3)4/h5-9H2,1-4H3/q+1 |
Clave InChI |
NDWNNGOMAATBHL-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)OCC[N+](C)(C)C |
SMILES canónico |
CCCCC(=O)OCC[N+](C)(C)C |
Otros números CAS |
16597-24-3 |
Números CAS relacionados |
2963-75-9 (iodide) |
Sinónimos |
pentanoylcholine pentanoylcholine iodide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















